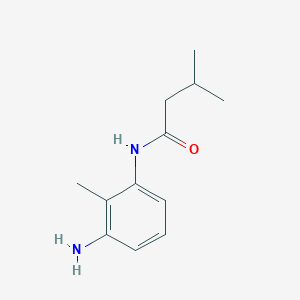

N-(3-Amino-2-methylphenyl)-3-methylbutanamide

CAS No.: 926237-37-8

Cat. No.: VC2262234

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926237-37-8 |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | N-(3-amino-2-methylphenyl)-3-methylbutanamide |

| Standard InChI | InChI=1S/C12H18N2O/c1-8(2)7-12(15)14-11-6-4-5-10(13)9(11)3/h4-6,8H,7,13H2,1-3H3,(H,14,15) |

| Standard InChI Key | WTJRQPZPPXOYBY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1NC(=O)CC(C)C)N |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)CC(C)C)N |

Introduction

Chemical Structure and Properties

N-(3-Amino-2-methylphenyl)-3-methylbutanamide is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. The compound features an amino group and a methyl group attached to a phenyl ring, along with a 3-methylbutanamide moiety. This particular arrangement of functional groups contributes to its distinctive chemical and biological properties.

Basic Identification Data

The compound can be identified through several standard chemical identifiers as presented in the following table:

| Identifier | Value |

|---|---|

| CAS Number | 926237-37-8 |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | N-(3-amino-2-methylphenyl)-3-methylbutanamide |

| Density | Similar compounds show approximately 1.08 g/cm³ |

The structure contains several key functional groups that contribute to its reactivity profile. The amino group (-NH2) attached to the phenyl ring can participate in hydrogen bonding and nucleophilic reactions. The methyl substituent on the phenyl ring influences the electronic distribution, while the 3-methylbutanamide portion provides additional sites for potential interactions with biological targets.

Physical Characteristics

While specific physical data for this exact compound is limited in the provided sources, similar compounds in this class typically exhibit certain physical characteristics. For instance, compounds with similar structures tend to be crystalline solids at room temperature with moderately high boiling points, typically above 350°C at standard pressure. The presence of both amino and amide groups enables potential hydrogen bonding, which affects solubility characteristics in various solvents.

Synthesis Methods

Laboratory Synthesis

The synthesis of N-(3-Amino-2-methylphenyl)-3-methylbutanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This reaction follows a nucleophilic acyl substitution mechanism, where the amino group acts as a nucleophile to attack the carbonyl carbon of the acyl chloride.

The general reaction scheme can be represented as:

3-amino-2-methylbenzoic acid + 3-methylbutanoyl chloride → N-(3-Amino-2-methylphenyl)-3-methylbutanamide + HCl

This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. After the reaction is complete, the product is purified through recrystallization or column chromatography to remove any unreacted starting materials or side products.

Industrial Production Approaches

In industrial settings, the production of this compound may employ continuous flow processes to enhance yield and efficiency. These approaches often utilize automated reactors with real-time monitoring systems to ensure consistent quality. Industrial syntheses may also explore alternative routes that are more economically viable for large-scale production, possibly involving different catalysts or reaction conditions to optimize the process.

Chemical Reactions and Mechanisms

Reactivity Profile

N-(3-Amino-2-methylphenyl)-3-methylbutanamide can participate in various chemical reactions due to its functional groups. The primary reactive sites include:

-

The amino group (-NH2), which can undergo:

-

Oxidation reactions to form nitro derivatives

-

Nucleophilic substitution reactions

-

Diazotization reactions

-

-

The amide group (-NHCO-), which can undergo:

-

Hydrolysis under acidic or basic conditions

-

Reduction to form amines

-

Transamidation reactions

-

-

The aromatic ring, which can participate in:

-

Electrophilic aromatic substitution reactions

-

Coupling reactions in the presence of appropriate catalysts

-

Common Reaction Types

The compound undergoes several important reaction types that have been documented:

Oxidation Reactions: The amino group can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form various oxidized derivatives.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride can be employed to modify specific functional groups within the molecule.

Substitution Reactions: The aromatic ring allows for electrophilic substitution reactions, such as nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Biological Activity and Applications

Mechanism of Biological Action

The biological activity of N-(3-Amino-2-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can engage in π-π interactions with hydrophobic pockets of proteins. These molecular interactions can modulate the activity of target proteins, leading to various biological effects.

In vitro studies have suggested that compounds of this class may affect cell cycle regulation through interaction with tubulin or other cytoskeletal components. Flow cytometry analyses have indicated that treatment with related compounds can result in G2/M phase arrest, significantly impacting the organization of microtubules within cells.

Research Applications

In scientific research, this compound has several notable applications:

Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.

Biochemical Research: It has been investigated as a biochemical probe to study enzyme interactions and structure-activity relationships.

Materials Science: Some research has explored the use of such compounds in the development of new materials with specific properties, such as polymers and coatings.

Comparative Analysis with Similar Compounds

Structural Analogues

Understanding the unique properties of N-(3-Amino-2-methylphenyl)-3-methylbutanamide requires comparison with structurally similar compounds. The following table provides a comparative analysis:

| Compound | Structural Differences | Functional Implications |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-2-methylbutanamide | The methyl group on the butanamide portion is in position 2 instead of 3 | May affect binding affinity to biological targets and reactivity profile |

| N-(3-Amino-2-methylphenyl)propanamide | Contains a propanamide instead of 3-methylbutanamide | Shows different steric properties and potentially different biological activity |

| N-(3-Amino-2-methylphenyl)benzamide | Contains a benzamide instead of 3-methylbutanamide | Exhibits enhanced π-stacking capabilities and different solubility profile |

| N-(3-Amino-2-hydroxypropyl) compounds | Contains a hydroxypropyl group instead of methylphenyl | Shows different hydrogen bonding patterns and increased hydrophilicity |

This comparative analysis highlights that even minor structural modifications can significantly impact the compound's physicochemical properties and biological activity profile .

Structure-Activity Relationships

Studies on structure-activity relationships (SAR) of compounds related to N-(3-Amino-2-methylphenyl)-3-methylbutanamide have provided insights into how structural modifications affect functionality:

-

The position of the amino group on the phenyl ring is critical for biological activity, with the meta position (3-position) offering optimal interaction with target proteins.

-

The methyl group at the 2-position of the phenyl ring influences the electron density distribution across the aromatic system, affecting binding affinity.

-

The length and branching pattern of the alkyl chain in the amide portion modulates lipophilicity and membrane permeability, which are important factors for biological activity.

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Several spectroscopic techniques are commonly employed for the identification and characterization of N-(3-Amino-2-methylphenyl)-3-methylbutanamide:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide crucial structural information about the compound. The aromatic protons, methyl groups, and amide proton exhibit characteristic chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy: Key functional groups show characteristic absorption bands, including N-H stretching (3300-3500 cm-1), C=O stretching (1630-1680 cm-1), and aromatic C=C stretching (1450-1600 cm-1).

Mass Spectrometry: Electron ionization mass spectrometry typically shows a molecular ion peak at m/z 206, corresponding to the molecular weight, along with characteristic fragmentation patterns.

Chromatographic Methods

Chromatographic techniques used for the analysis of this compound include:

High-Performance Liquid Chromatography (HPLC): Typically using reversed-phase columns with UV detection at wavelengths corresponding to aromatic absorption (approximately 254-280 nm).

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS) for both separation and identification, although derivatization may be necessary due to the compound's polarity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume